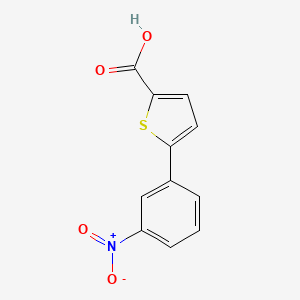

![molecular formula C19H24N6O3S B2782428 4-ethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide CAS No. 1171467-86-9](/img/structure/B2782428.png)

4-ethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

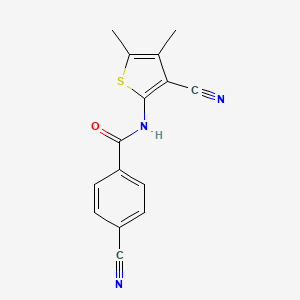

4-ethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class It is composed of a benzenesulfonamide backbone with ethoxy and pyrrolidinyl-substituted pyrazolo[3,4-d]pyrimidine moieties

Wirkmechanismus

Target of Action

Pyrrolidine derivatives containing a pyrimidine ring, such as this compound, often show significant pharmacological activity . They have been known to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor .

Mode of Action

The pyrrolidine ring is a common feature in many biologically active compounds and contributes to the stereochemistry of the molecule . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been known to inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The antioxidative and antibacterial properties of such compounds have been described, and their effects on cell cycle have been characterized .

Action Environment

The design of new molecules often starts by studying the binding conformation of similar compounds .

Vorbereitungsmethoden

The synthesis of 4-ethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide typically involves multi-step organic synthesis. The general synthetic route includes:

Preparation of the pyrazolo[3,4-d]pyrimidine core by cyclization of appropriate precursors under controlled conditions.

Introduction of the pyrrolidinyl group through nucleophilic substitution reactions.

Ethoxylation of the benzene ring via an etherification reaction.

Sulfonylation with a suitable sulfonyl chloride to yield the final sulfonamide product.

Industrial production methods might involve optimizing reaction conditions to maximize yield and purity while minimizing cost and waste. This can include using high-purity starting materials, employing catalysis, and optimizing reaction temperatures and times.

Analyse Chemischer Reaktionen

4-ethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide undergoes various chemical reactions:

Oxidation

: The compound can undergo oxidation reactions typically involving strong oxidizing agents to yield oxidized derivatives.

Reduction

: Reduction reactions may involve catalytic hydrogenation or using reducing agents like lithium aluminium hydride.

Substitution

: Nucleophilic or electrophilic substitution reactions can occur on the benzene ring or other active sites, leading to a variety of functionalized derivatives.

Common reagents for these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

Reducing agents: Lithium aluminium hydride (LiAlH4), Palladium on carbon (Pd/C) in hydrogenation reactions.

Substituting reagents: Halogenating agents, alkylating agents, and sulfonating agents.

Major products formed include oxidized or reduced analogs, and various substituted derivatives based on the type of reagent and reaction conditions employed.

Wissenschaftliche Forschungsanwendungen

Chemistry

: As a building block for the synthesis of more complex molecules, and as a reference compound for studying reaction mechanisms.

Biology

: Its bioactivity can be explored in cellular assays to understand its effect on cellular pathways.

Medicine

: It shows promise as a candidate for drug development, potentially targeting specific enzymes or receptors.

Industry

: Could be used in the development of novel materials with specific properties or as a specialty chemical in various industrial processes.

Vergleich Mit ähnlichen Verbindungen

Compared to other sulfonamide compounds, 4-ethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide stands out due to its unique substitution pattern, which may impart distinct physicochemical and biological properties. Similar compounds in this class include:

N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide

4-methoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide

Each compound's substitution pattern influences its reactivity, bioactivity, and overall utility in research and industry, highlighting the importance of specific modifications in optimizing their application.

Eigenschaften

IUPAC Name |

4-ethoxy-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O3S/c1-2-28-15-5-7-16(8-6-15)29(26,27)23-9-12-25-19-17(13-22-25)18(20-14-21-19)24-10-3-4-11-24/h5-8,13-14,23H,2-4,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBAIHSZZDEKBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Oxo-2-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2782345.png)

![1-(2,6-Dimethylphenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B2782346.png)

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2782348.png)

![ethyl 4-{1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B2782349.png)

![N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2782350.png)

![5-methyl-2-phenyl-7-(4-(4-phenylbutanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2782351.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(cyclohexylmethyl)(methyl)amino]acetamide](/img/structure/B2782357.png)

![5-benzyl-3-(3,4-dimethylphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2782363.png)

![Methyl 3-((4-carbamoylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2782366.png)